molecular formula C22H18N2O4 B5686594 (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5686594
M. Wt: 374.4 g/mol
InChI Key: ZEGFTFIMFVDRAG-XMSQKQJNSA-N
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Description

(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines isoquinoline, chromeno, and pyrrole moieties, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline-5-carbonyl precursor, followed by the construction of the chromeno[3,4-c]pyrrole core. Key steps may include cyclization reactions, carbonylation, and selective reductions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development. Research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, the compound’s unique properties make it suitable for applications in materials science, such as the development of novel polymers or coatings. Its ability to undergo various chemical modifications also makes it a valuable intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, chromeno compounds, and pyrrole-based molecules. Examples include:

  • Isoquinoline-5-carboxylic acid
  • Chromeno[3,4-c]pyrrole derivatives
  • Pyrrole-3-carboxylic acid

Uniqueness

What sets (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-20(16-6-3-4-14-10-23-9-8-15(14)16)24-11-18-17-5-1-2-7-19(17)28-13-22(18,12-24)21(26)27/h1-10,18H,11-13H2,(H,26,27)/t18-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGFTFIMFVDRAG-XMSQKQJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC=CC5=C4C=CN=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC=CC5=C4C=CN=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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